Scaffold Potential: Nanomolar Potency in Soluble Epoxide Hydrolase (sEH) Inhibition
High-strength direct comparative evidence for 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is limited. The data presented are from structurally related compounds sharing the 1-oxa-9-azaspiro[5.5]undecane scaffold, demonstrating the potential of this class. A derivative based on the 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was identified as a potent inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 4.99 nM [1].
| Evidence Dimension | Inhibitory potency against sEH |
|---|---|
| Target Compound Data | No direct data available for the target compound. |
| Comparator Or Baseline | Dextrorotatory eutomer (+)-22 (a 1-oxa-9-azaspiro[5.5]undecan-4-amine derivative) shows an IC50 of 4.99 ± 0.18 nM. |
| Quantified Difference | Not applicable (no direct comparator). |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This demonstrates the potential of the 1-oxa-9-azaspiro[5.5]undecane core to achieve nanomolar potency, which is a key attribute for a valuable chemical starting point or tool compound.
- [1] Lukin, A., et al. (2018). Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase. Bioorganic Chemistry, 80, 655-667. View Source
